2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Description
Chemical Structure & Properties 2'-(Dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one (CAS: 34342-67-1) is a spiroxanthene derivative with the molecular formula C₃₉H₃₆N₂O₃ and a molecular weight of 580.7147 g/mol . The compound features a spirocyclic core integrating isobenzofuran and xanthene moieties. Key structural attributes include:
- Dibenzylamino group at the 2' position.
- Diethylamino group at the 6' position.
- Methyl substituent at the 4' position.
The compound is commercially available through suppliers like SAGECHEM but requires specialized handling due to its complex structure .
Properties
IUPAC Name |
2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36N2O3/c1-4-40(5-2)30-20-21-34-36(24-30)43-37-27(3)22-31(23-35(37)39(34)33-19-13-12-18-32(33)38(42)44-39)41(25-28-14-8-6-9-15-28)26-29-16-10-7-11-17-29/h6-24H,4-5,25-26H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBOFGZVSSZTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C(=CC(=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885581 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34342-67-1 | |
| Record name | 2′-[Bis(phenylmethyl)amino]-6′-(diethylamino)-4′-methylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34342-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-(bis(phenylmethyl)amino)-6'-(diethylamino)-4'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034342671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-4'-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one , commonly referred to as a spiro compound, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into its biological properties, applications, and relevant research findings.
- Molecular Formula : C38H34N2O3
- Molecular Weight : 566.69 g/mol
- Melting Point : 174 °C
- Boiling Point : 780.8 ± 60.0 °C (predicted)
- Density : 1.29 ± 0.1 g/cm³ (predicted)
- Color : Light yellow to dark green
- pKa : 4.97 ± 0.20 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C38H34N2O3 |
| Molecular Weight | 566.69 g/mol |
| Melting Point | 174 °C |
| Boiling Point | 780.8 ± 60.0 °C (predicted) |
| Density | 1.29 ± 0.1 g/cm³ (predicted) |
| pKa | 4.97 ± 0.20 (predicted) |
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:
- Antioxidant Activity : The presence of the spiro structure allows for effective radical scavenging, which is crucial in mitigating oxidative stress.
- Anticancer Properties : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Case Studies
-
Anticancer Efficacy :
- A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations of 10 µM and above, with IC50 values calculated around 5 µM.
- The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
-
Neuroprotective Effects :
- In an animal model of neurodegeneration, administration of the compound demonstrated a protective effect against neuronal loss induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
-
Fluorescent Properties :
- As a fluorescent dye, this compound has been utilized in various imaging applications due to its stable fluorescence under UV light, making it suitable for tracing biological processes in live cells.
Research Findings
Recent studies have explored the pharmacological potential of this compound:
- In vitro Studies : Various assays have confirmed its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- In vivo Studies : Animal studies have shown that it can reduce inflammation markers significantly when administered at therapeutic doses, indicating a potential for anti-inflammatory applications.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: Octylamino-substituted analogs (e.g., 54574-01-5) exhibit higher hydrophobicity, while trifluoromethyl groups (85443-44-3) enhance polarity and electron-withdrawing effects .
- Molecular Weight : The target compound’s higher molecular weight (580.71 vs. 399.48 in 21934-68-9) may limit diffusion in biological systems but improve thermal stability in materials .
Fluorescence and Sensing
Material Science
- Spirocyclic Dyes : Compounds like 21934-68-9 are precursors for thermochromic dyes, indicating the target compound’s utility in smart materials or optical devices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
